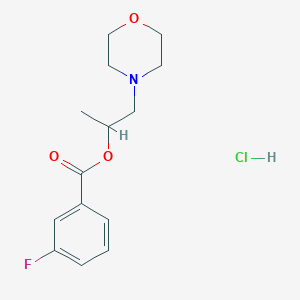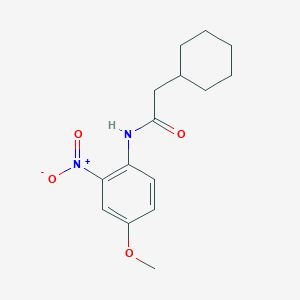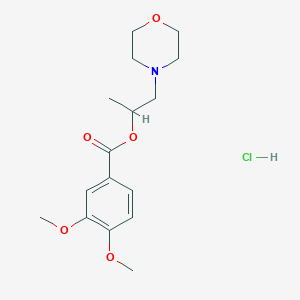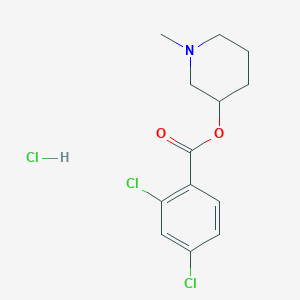![molecular formula C17H24N2O4 B3968180 ethyl (2S)-2-({[4-(butyrylamino)phenyl]acetyl}amino)propanoate](/img/structure/B3968180.png)
ethyl (2S)-2-({[4-(butyrylamino)phenyl]acetyl}amino)propanoate
Overview
Description
Ethyl (2S)-2-({[4-(butyrylamino)phenyl]acetyl}amino)propanoate, also known as BAP, is a compound that has been widely used in scientific research due to its potential therapeutic properties. BAP is a synthetic derivative of the natural amino acid proline and has been found to exhibit anti-inflammatory and anti-tumor activities.
Mechanism of Action
The exact mechanism of action of ethyl (2S)-2-({[4-(butyrylamino)phenyl]acetyl}amino)propanoate is not fully understood, but it is thought to act through multiple pathways. This compound has been found to inhibit the activity of enzymes involved in the synthesis of pro-inflammatory cytokines, thus reducing inflammation. This compound has also been found to inhibit the activity of proteins involved in cancer cell growth and survival, leading to apoptosis of cancer cells.
Biochemical and Physiological Effects
This compound has been found to have several biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis by activating caspase-3 and caspase-9. This compound has also been found to inhibit the activity of matrix metalloproteinases, which are involved in cancer cell invasion and metastasis. In addition, this compound has been found to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in immune cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of using ethyl (2S)-2-({[4-(butyrylamino)phenyl]acetyl}amino)propanoate in lab experiments is its high purity and stability. This compound can be synthesized in high yield and purity, which makes it ideal for use in experiments requiring precise and consistent concentrations of the compound. However, one of the limitations of using this compound is its relatively high cost compared to other compounds used in scientific research.
Future Directions
There are several future directions for the use of ethyl (2S)-2-({[4-(butyrylamino)phenyl]acetyl}amino)propanoate in scientific research. One potential direction is the development of this compound-based therapies for cancer and inflammation. Another potential direction is the use of this compound as a tool for studying the role of pro-inflammatory cytokines in various diseases. Additionally, the development of new synthesis methods for this compound may lead to the discovery of new derivatives with enhanced therapeutic properties.
Conclusion
In conclusion, this compound is a compound that has been extensively studied for its potential therapeutic properties in various diseases. The synthesis method of this compound involves a multi-step process starting from commercially available starting materials. This compound has been found to exhibit anti-inflammatory and anti-tumor activities, and its mechanism of action is thought to involve multiple pathways. This compound has several advantages and limitations for use in lab experiments, and there are several future directions for the use of this compound in scientific research.
Scientific Research Applications
Ethyl (2S)-2-({[4-(butyrylamino)phenyl]acetyl}amino)propanoate has been extensively studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurodegenerative disorders. In cancer research, this compound has been found to inhibit the growth of cancer cells and induce apoptosis. This compound has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. In addition, this compound has been found to have neuroprotective effects and may be a potential therapeutic agent for neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
ethyl (2S)-2-[[2-[4-(butanoylamino)phenyl]acetyl]amino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-4-6-15(20)19-14-9-7-13(8-10-14)11-16(21)18-12(3)17(22)23-5-2/h7-10,12H,4-6,11H2,1-3H3,(H,18,21)(H,19,20)/t12-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQILCDVYGRLMRT-LBPRGKRZSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NC1=CC=C(C=C1)CC(=O)NC(C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)NC1=CC=C(C=C1)CC(=O)N[C@@H](C)C(=O)OCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[5-(1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]phenyl acetate](/img/structure/B3968115.png)
![2,6-dimethyl-4-[1-(2-naphthylsulfonyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3968119.png)
![1-acetyl-17-(5-acetyl-2-ethoxyphenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B3968131.png)
![1-(2-methoxyphenyl)-4-[1-(2,4,5-trimethoxybenzyl)-4-piperidinyl]piperazine oxalate](/img/structure/B3968148.png)



![3-[2-(1,2-oxazinan-2-yl)-2-oxoethyl]-4-(3-phenylpropyl)-2-piperazinone](/img/structure/B3968170.png)


![N-[(3-tert-butyl-1H-pyrazol-5-yl)methyl]-N-methyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B3968200.png)
![1-methyl-4-{1-[(3-methylphenoxy)acetyl]-4-piperidinyl}piperazine oxalate](/img/structure/B3968215.png)

![isopropyl 4-[3-(4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B3968229.png)